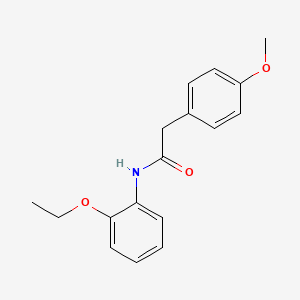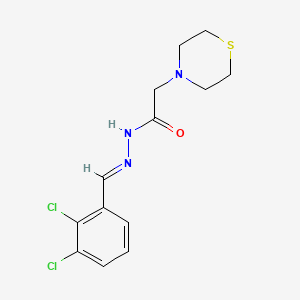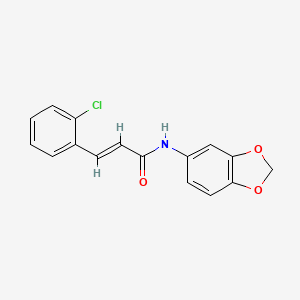![molecular formula C16H15N3O4 B5596107 2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5596107.png)
2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” is a chemical compound belonging to the oxadiazole class. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties.
Synthesis Analysis
- Kudelko et al. (2014) discuss the synthesis of similar oxadiazole derivatives, highlighting efficient cyclocondensation methods involving 3-(pyridyl)acrylohydrazides and triethyl orthoesters (Kudelko, Jasiak, & Ejsmont, 2014).
- Ge et al. (2014) describe the synthesis of novel oxadiazole derivatives, providing insights into the chemical processes and techniques used in the synthesis of complex oxadiazole structures (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Molecular Structure Analysis
- Shen et al. (2018) report on the crystal structure of a related oxadiazole compound, providing detailed structural information which can be relevant for understanding the molecular structure of our compound of interest (Shen, Wang, Sun, Wu, Tan, Weng, & Liu, 2018).
Chemical Reactions and Properties
- Kharchenko et al. (2008) explore the chemical reactions and biological activity predictions of oxadiazole derivatives, which can give insights into the reactivity and potential applications of our compound (Kharchenko, Detistov, & Orlov, 2008).
Physical Properties Analysis
- Ma et al. (2018) study a pyridine-based energetic material with an oxadiazole ring, discussing its physical properties such as density and thermal stability. This information can be applied to understand the physical properties of our compound (Ma, Pan, Jiang, Liu, & Yao, 2018).
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives have been explored for their potential in the fabrication of OLEDs. For instance, derivatives incorporating pyridine units have shown enhanced electron injection and efficiency in blended-layer OLEDs with aluminum cathodes. These materials exhibit significant improvements in external quantum efficiency and luminous efficiency, suggesting their role as promising components for OLED technology Stephen Oyston, Changsheng Wang, I. F. Perepichka, et al., 2005.
Advanced Material Synthesis
The synthesis and structural characterization of novel polymers incorporating oxadiazole and pyridine units reveal their thermal stability and organo-solubility. Such polymers exhibit promising characteristics for high-performance materials, including potential applications in electronics and material science. The study of these polymers provides insight into their behavior and properties, which could be beneficial for the development of new materials with enhanced performance Y. Mansoori, S. V. Atghia, Somyeh Shah Sanaei, et al., 2012.
Photophysical Studies
Research on ionic liquid crystals bearing oxadiazole highlights the photophysical properties of these compounds. Detailed studies reveal changes in quantum yields correlated with changes in lifetimes and theoretical calculations, providing valuable information for the development of fluorescent materials and their application in sensing and imaging technologies J. Pedro, J. Mora, Eduard Westphal, et al., 2012.
Mécanisme D'action
The TMP group has been found to effectively inhibit several biological targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Orientations Futures
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These findings suggest that “2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could have potential applications in the development of new therapeutic agents.
Propriétés
IUPAC Name |
3-pyridin-2-yl-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-8-10(9-13(21-2)14(12)22-3)16-18-15(19-23-16)11-6-4-5-7-17-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGORNGRHZSXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5596027.png)
![methyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5596038.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5596050.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B5596075.png)
![(3S*,4S*)-4-isopropoxy-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5596078.png)
![(1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5596093.png)

![3-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5596103.png)
![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5596120.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596123.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5596130.png)